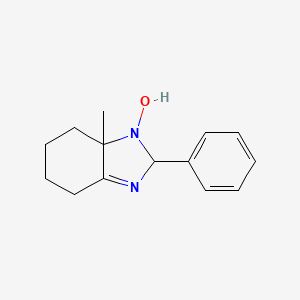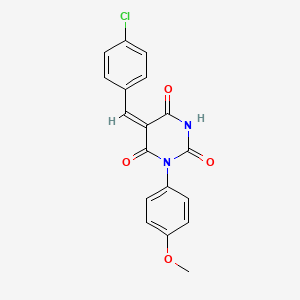
7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol, also known as Ro 15-4513, is a benzodiazepine partial inverse agonist that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol involves its interaction with the benzodiazepine site on the GABA-A receptor. This compound acts as a partial inverse agonist, meaning that it binds to the benzodiazepine site and decreases the activity of the receptor. This results in a decrease in the inhibitory effects of GABA on the central nervous system.
Biochemical and Physiological Effects:
7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior and increase locomotor activity. It has also been found to have anticonvulsant properties and to decrease the severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol in lab experiments is its high affinity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for studying the effects of benzodiazepine receptor modulation. However, one limitation of using this compound is its partial inverse agonist properties, which may make it more difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol. One area of research could be the development of new compounds with similar properties but with improved selectivity and efficacy. Another area of research could be the study of the effects of this compound on different subtypes of the GABA-A receptor. Finally, the use of this compound in the treatment of neurological disorders such as epilepsy and anxiety disorders could also be an area of future research.
Conclusion:
In conclusion, 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol is a benzodiazepine partial inverse agonist that has been widely used in scientific research. Its high affinity for the benzodiazepine site on the GABA-A receptor makes it a useful tool for studying the effects of benzodiazepine receptor modulation. Its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Méthodes De Synthèse
The synthesis method of 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with 2-bromo-1,1,1-trifluoroethane in the presence of sodium hydride. The resulting intermediate is then treated with sodium hydroxide and hydrogen gas to yield the final product.
Applications De Recherche Scientifique
7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol has been widely used in scientific research as a tool to study the function of the GABA-A receptor. This compound has been found to have a high affinity for the benzodiazepine site on the GABA-A receptor, and its partial inverse agonist properties make it useful for studying the effects of benzodiazepine receptor modulation.
Propriétés
IUPAC Name |
1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14-10-6-5-9-12(14)15-13(16(14)17)11-7-3-2-4-8-11/h2-4,7-8,13,17H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUYFKJROMXWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=NC(N2O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B4942895.png)
![1-(3-chlorobenzyl)-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4942901.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4942904.png)
![6-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4942909.png)

![N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride](/img/structure/B4942923.png)

![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(benzyl)amino]ethanol](/img/structure/B4942933.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4942950.png)
![N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4942957.png)
![5-chloro-2-{2-[(4-methoxyphenyl)amino]ethyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4942969.png)
![N-cyclopropyl-3-{1-[(2-oxo-1-piperidinyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4942977.png)
![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4942979.png)
